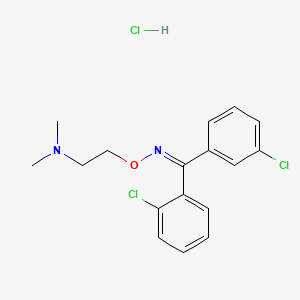
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl groups, a methanone moiety, and an oxime functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenylmethanone intermediate. This intermediate can be synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting (2-Chlorophenyl)(3-chlorophenyl)methanone is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 2-(dimethylamino)ethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic compound.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-Chlorophenyl)(4-chlorophenyl)methanone: Similar structure but with different positioning of the chlorophenyl groups.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, offering different reactivity.
(2-Hydroxyphenyl)(phenyl)methanone oxime: Similar oxime functionality but with different substituents.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research and industrial applications.
特性
CAS番号 |
126517-40-6 |
|---|---|
分子式 |
C17H19Cl3N2O |
分子量 |
373.7 g/mol |
IUPAC名 |
2-[(Z)-[(2-chlorophenyl)-(3-chlorophenyl)methylidene]amino]oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c1-21(2)10-11-22-20-17(13-6-5-7-14(18)12-13)15-8-3-4-9-16(15)19;/h3-9,12H,10-11H2,1-2H3;1H/b20-17-; |
InChIキー |
MHSNTBQDFWQBJR-BZHDPTRRSA-N |
異性体SMILES |
CN(C)CCO/N=C(/C1=CC(=CC=C1)Cl)\C2=CC=CC=C2Cl.Cl |
正規SMILES |
CN(C)CCON=C(C1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


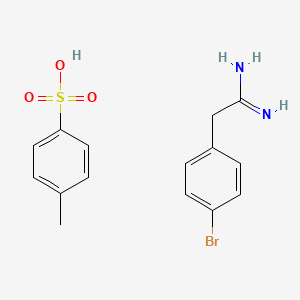

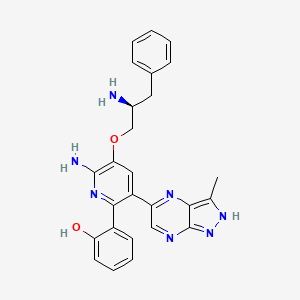
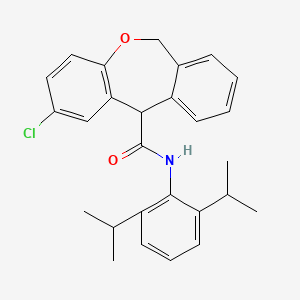

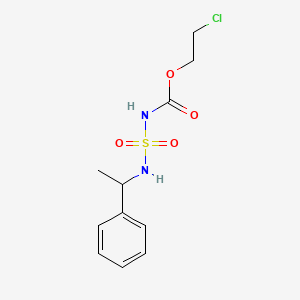
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
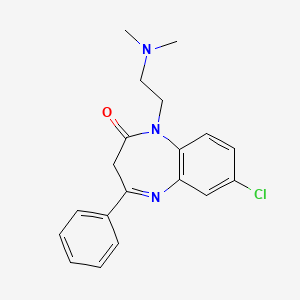


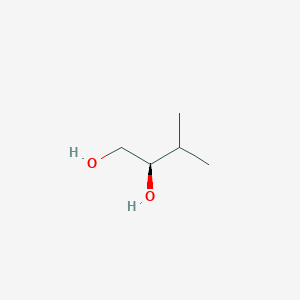
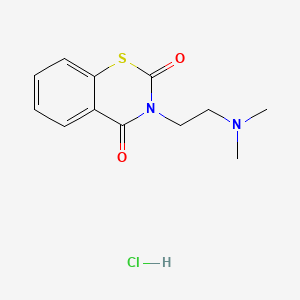
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)

